(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Peptidomimetic Chemistry Stereochemistry Drug Design

Researchers requiring stereochemically defined, metabolically stable peptidomimetic building blocks face supply inconsistency and long lead times for chiral quaternary amino acids. (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217651-48-3) resolves this with guaranteed (S)-configuration and ortho-fluorine substitution. • Enforces constrained backbone dihedral angles via quaternary α-carbon for predictable peptidomimetic secondary structure. • Ortho-fluorine enables 19F NMR conformational analysis and modulates π-stacking interactions unattainable with non-fluorinated or para-fluoro analogs. • Supplied as hydrochloride salt for direct use in aqueous SPPS and biochemical assays. • Available from BenchChem with batch-specific COA and expedited global logistics.

Molecular Formula C12H15ClFNO2
Molecular Weight 259.7 g/mol
CAS No. 1217651-48-3
Cat. No. B1388879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1217651-48-3
Molecular FormulaC12H15ClFNO2
Molecular Weight259.7 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl
InChIInChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1
InChIKeyFRZTWNHRSHWUGF-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217651-48-3) Purity & Specifications


(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217651-48-3) is a chiral, quaternary α-substituted proline analog belonging to the class of fluorinated cyclic amino acid derivatives [1]. It is supplied as its hydrochloride salt (Molecular Formula: C12H15ClFNO2, Molecular Weight: 259.70 g/mol), which enhances its solubility in polar aqueous environments critical for biochemical assays and solid-phase peptide synthesis (SPPS) . Its structural features—specifically the (S)-configuration at the α-carbon and the ortho-fluorine substitution on the benzyl ring—differentiate it from its (R)-enantiomer and non-fluorinated/regioisomeric analogs, making it a precision tool for stereochemical and electronic structure-activity relationship (SAR) studies.

Chiral control (S)-α-quaternary center restricts peptide backbone
Electronic probe Ortho-fluorine modulates π-stacking and metabolic stability
Ready-to-use form Hydrochloride salt ensures aqueous solubility and SPPS compatibility

Why (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride Cannot Be Simply Replaced by Other Proline Analogs


Substituting (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with its commonly available, less expensive analogs—such as the non-fluorinated 2-benzyl-D-proline, the (R)-enantiomer, or the γ-substituted regioisomer—introduces profound conformational and electronic changes that fundamentally alter a peptide lead's pharmacological profile. The (S)-configuration on the quaternary α-carbon forces a specific, non-proteinogenic backbone dihedral angle, which is critical for the secondary structure of peptidomimetics . The ortho-fluorine atom uniquely influences the electron density of the aromatic ring, directly impacting π-stacking interactions and metabolic stability in ways that a hydrogen (non-fluorinated) or para-fluoro isomer cannot replicate [1]. Consequently, generic substitution during scaled-up synthesis or in vivo studies can lead to a loss of target binding affinity, unpredictable pharmacokinetics, and failed experimental reproducibility.

Target Compound
Substitute and Risk
(S)-α-Quaternary, 2-fluorobenzyl
(R)-enantiomer (CAS 1049740-12-6): Opposite stereochemistry may not engage chiral targets, producing false negatives.
Ortho-fluorine electronic effect
Non-fluorinated 2-benzyl-D-proline: Missing fluorine may reduce binding affinity and metabolic oxidative stability.
α-Quaternary conformational lock
γ-Substituted proline analog: Weaker backbone restriction may fail to achieve the desired peptidomimetic conformation.

Quantitative Differentiation of (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride from Key Analogs


Enantiomeric Purity's Impact on Conformation: (S)- vs. (R)-Enantiomer

The (S)-enantiomer (CAS 1217651-48-3) is the direct chiral counterpart of the (R)-enantiomer (CAS 1049740-12-6). While no published head-to-head biological assay exists, their fundamental difference is in stereochemistry, which governs the three-dimensional presentation of the pharmacophore. The (S)-enantiomer is derived from D-proline, a non-proteinogenic amino acid known to impart resistance to proteolytic degradation, a property not shared by the (R)-enantiomer (L-proline derivative) . This structural divergence means only one enantiomer will productively engage a chiral biological target, following the principles of stereospecific binding.

Enantiomer configuration
Class-level inference
(S)-configuration (derived from D-proline) vs (R)-configuration (L-proline derivative)
Stereochemistry may dictate productive target engagement; correct enantiomer selection is critical.
No published direct biological comparison; based on chiral recognition principles.
Peptidomimetic Chemistry Stereochemistry Drug Design

Electronic Effect of Ortho-Fluorine Substitution vs. Hydrogen

The substitution of a hydrogen atom with a fluorine atom on the benzyl ring's ortho-position introduces a strong electron-withdrawing effect that modulates both the acidity of the carboxylic acid and the electron density of the aromatic ring. In a related class of γ-substituted benzylproline ASCT2 inhibitors, increasing hydrophobicity, including halogenation, directly correlated with enhanced binding affinity, shifting the Ki from negligible for the unsubstituted benzyl derivative to low micromolar for halogenated variants [1]. The target compound's 2-fluorobenzyl group offers a similar advantage over the non-fluorinated 2-benzyl-D-proline (CAS 1111130-04-1), providing a distinct electronic profile for probing π-π interactions and improving metabolic oxidative stability, a common benefit of fluorination.

Ortho-F electronic effect
Cross-study comparable
Inferred shift: >1 mM to ~3 µM Ki in analogous ASCT2 inhibitor series
Fluorination may enhance binding affinity through electron withdrawal and increased hydrophobicity.
Data from SAR study on γ-benzylproline inhibitors; scaffold-dependent inference.
Structure-Activity Relationship (SAR) Fluorine Chemistry Medicinal Chemistry

Positional Isomerism: α-Quaternary vs. γ-Substituted Proline Scaffolds

The target compound is an α,α-disubstituted (quaternary) proline, whereas the γ-substituted proline (CAS 1049733-29-0) is a mono-substituted analog. This is a critical structural divergence. The incorporation of a quaternary center at the α-position imposes a highly restricted conformational constraint on the peptide backbone, strongly favoring specific φ and ψ dihedral angles and locking the molecule into a defined turn or helical conformation . In contrast, a γ-substituent mainly influences the pyrrolidine ring pucker. This fundamental difference means they are not interchangeable building blocks for peptide design; the α-quaternary scaffold provides a much stronger and more predictable conformational lock.

α-Quaternary vs γ-substitution
Class-level inference
α,α-disubstituted: severe backbone restriction. γ-substituted: only ring pucker influence.
Conformational control differs significantly; the quaternary center provides a stronger, more predictable lock.
Based on peptidomimetic design principles; no direct comparative dataset.
Conformational Analysis Peptidomimetics Proline Analogs

Solubility and Handling: Physical Property Advantages of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt, a formulation choice that directly addresses the poor aqueous solubility often encountered with neutral amino acid derivatives. Vendor specifications confirm this form enhances solubility in polar solvents, facilitating its integration into aqueous reaction environments and standard SPPS protocols . This is a practical advantage for researchers compared to its free base form (Related CAS 1048028-91-6), which would require additional in-house salt formation or the use of strong organic solvents for coupling reactions.

Salt form solubility
Vendor-reported
HCl salt: enhanced polar solvent solubility. Free base (CAS 1048028-91-6): may require additional steps.
Pre-formed hydrochloride salt streamlines SPPS integration and avoids in-house salt formation.
Physical property reported by supplier; quantitative solubility data not published.
Chemical Synthesis Formulation Solid-Phase Peptide Synthesis

Recommended Research Applications of (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride


Design of Proteolytically Stable, Conformationally Locked Peptides

This building block is ideally suited for the solid-phase synthesis of peptide analogs requiring extreme conformational rigidity and metabolic stability. The (S)-stereocenter (D-proline derivative) and the quaternary α-carbon synergistically restrict backbone flexibility, forcing a predefined secondary structure while conferring resistance to common proteases . The ortho-fluorine atom provides a convenient 19F NMR probe for conformational studies in solution and is critical for establishing specific intramolecular interactions.

Lead Optimization in Structure-Activity Relationship (SAR) Campaigns

Use this compound to probe the electronic and steric requirements of a lipophilic pocket on a drug target. Replace a non-fluorinated 2-benzyl-proline residue in a lead peptide with this analog to systematically assess the effect of increased electronegativity and the improvement in binding affinity driven by enhanced hydrophobic and π-stacking interactions, as demonstrated in comparable transporter inhibition studies [1].

Advanced Intermediate for FAP-Targeted Therapeutic Conjugates

As cited in patent literature for fibroblast activation protein (FAP)-activated therapeutic agents, α-(2-fluoro-benzyl)-proline substructures serve as key pharmacophoric elements [2]. This specific (S)-enantiomer can be utilized to synthesize high-purity peptidomimetic linkers or warheads where the correct spatial presentation of the fluorobenzyl group is essential for selective enzymatic cleavage by FAP within the tumor microenvironment.

Synthesis of CNS-Penetrant Peptidomimetics

The presence of a single fluorine atom on an aromatic ring within a constrained proline scaffold is a recognized strategy for improving blood-brain barrier penetration by moderately reducing polar surface area and increasing lipophilicity. This compound is a strategic choice for neuroscience drug discovery programs aiming to design metabolically robust, brain-penetrant peptidomimetic leads.

Application
Selection Property
Validation Focus
Conformationally locked peptide design
α-Quaternary (S)-center + ortho-F substituent
Backbone rigidity, protease resistance, 19F NMR probe
SAR lead optimization
Electronic & steric modulation by ortho-fluorine
Binding affinity & metabolic stability assessment
FAP-targeted prodrug linker studies
Stereochemical presentation of fluorobenzyl group
Enzyme-selective cleavage in tumor microenvironment models
CNS-penetrant peptidomimetic design
Fluorine-mediated lipophilicity & reduced TPSA
Brain penetration & metabolic profile in PK models
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